Bienvenue dans la boutique en ligne BenchChem!

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

Continuous-flow synthesis Process safety Oxadiazole synthesis

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 1083246-26-7, MFCD26937744) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) family, bearing a cyclopropyl substituent at the 4-position and a carboxylic acid at the 3-position of the five-membered N–O–N ring. With a molecular formula of C₆H₆N₂O₃, a molecular weight of 154.12 g·mol⁻¹, a computed XLogP3 of 0.2, and a topological polar surface area of 76.2 Ų, this compound acts as a moderately lipophilic, hydrogen-bond-capable carboxylic acid synthon.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B7969093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NON=C2C(=O)O
InChIInChI=1S/C6H6N2O3/c9-6(10)5-4(3-1-2-3)7-11-8-5/h3H,1-2H2,(H,9,10)
InChIKeyPNTOGNKUHMFXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid – Compound Identity, Core Scaffold & Procurement-Relevant Profile


4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 1083246-26-7, MFCD26937744) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) family, bearing a cyclopropyl substituent at the 4-position and a carboxylic acid at the 3-position of the five-membered N–O–N ring [1]. With a molecular formula of C₆H₆N₂O₃, a molecular weight of 154.12 g·mol⁻¹, a computed XLogP3 of 0.2, and a topological polar surface area of 76.2 Ų, this compound acts as a moderately lipophilic, hydrogen-bond-capable carboxylic acid synthon [1]. It is primarily procured as a research intermediate for constructing bioelectronic amide bond-containing drug candidates, most notably imidazo[1,2-b]pyridazine-based IL-17A inhibitors for psoriasis, rheumatoid arthritis, and multiple sclerosis [2].

Why 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic Acid Cannot Be Swapped with Generic 1,2,5-Oxadiazole-3-carboxylic Acid Analogs


1,2,5-Oxadiazole-3-carboxylic acid derivatives with different 4-substituents (methyl, ethyl, isopropyl, trifluoromethyl, cyclopropyl) are not functionally interchangeable. The 4-substituent dictates both the physicochemical properties (logP, polar surface area, steric bulk) that govern pharmacokinetic behavior of downstream drug candidates, and the process safety profile during synthesis [1]. The 4-methyl analog is classified as a highly energetic compound with documented thermal instability hazards requiring salt-form isolation to avoid explosion risk during scale-up, whereas the 4-cyclopropyl analog can be synthesized via a continuous-flow method that eliminates strong oxidants (KMnO₄, NaNO₃) and the associated explosion hazards [1][2]. Furthermore, the 4-cyclopropyl derivative is the specific building block required for the amide bond formation in the lead IL-17A inhibitor series disclosed in WO 2020/146194; substitution with the 4-methyl or 4-trifluoromethyl congener produces a different final compound with distinct pharmacological properties [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic Acid vs. Closest Analogs


Continuous-Flow Synthesis Eliminates Explosion Hazards Present in Conventional Batch Oxidation Methods

Conventional batch synthesis of 4-substituted-1,2,5-oxadiazole-3-carboxylic acids relies on strong oxidants—potassium permanganate and sodium nitrate—which create explosion hazards, difficult reaction control, and low total yield [1]. In contrast, a continuous-flow synthesis method was developed for 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid that avoids these oxidants entirely, instead using 3-cyclopropyl-isoxazol-5(4H)-one as the key intermediate with NaNO₂ and HCl followed by NaOH-mediated cyclization in a multi-module microreactor system [1]. This method eliminates the accumulation of energetic intermediates and provides inherently safer process control through continuous-flow residence time and temperature management [1].

Continuous-flow synthesis Process safety Oxadiazole synthesis

Thermal Stability Advantage of 4-Cyclopropyl Analog Over the Highly Energetic 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

The 4-methyl-1,2,5-oxadiazole-3-carboxylic acid analog is explicitly classified as a highly energetic pharmaceutical intermediate with documented thermal instability hazards [1]. A dedicated safety-guided process development study was required to enable its scale-up; the free acid form could not be safely handled as a solid, so the product had to be isolated as its N-methyl morpholine salt (93.52 kg produced) to avoid explosion risk [1]. The synthesis involved a highly exothermic KMnO₄ oxidation step and an energetically unstable dioxime intermediate that required continuous-flow processing to mitigate thermal runaway risk [1]. In contrast, the 4-cyclopropyl analog is synthesized via a continuous-flow method that avoids KMnO₄ entirely, instead using NaNO₂-mediated nitrosation followed by NaOH cyclization—chemistry that does not generate the same class of energetic intermediates [2]. No thermal instability warnings or mandatory salt-form isolation are reported for the cyclopropyl derivative [2].

Thermal stability Energetic compounds Process safety Scale-up

4-Cyclopropyl Substituent Enables Key IL-17A Inhibitor Candidate Distinct from 4-Methyl and 4-Trifluoromethyl Congeners

In the Eli Lilly patent WO 2020/146194 A1 (assigned to Eli Lilly and Company), the 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid serves as the essential building block for synthesizing the lead compound 4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[7-[[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide (Formula Ib) [1]. The patent explicitly defines the 4-substituent scope: R1 can be –CH₃, –CH₂F, –CHF₂, –CF₃, –CH₂CH₃, –CH₂CF₃, –CH(CH₃)₂, –CH₂CHF₂, cyclopropyl, etc., producing distinct compounds with individually measured IL-17A AlphaLISA and HT-29 cell-based IC₅₀ values [2]. The 4-cyclopropyl-containing compound (Formula Ib) and the 4-methyl-containing compound (Formula Ia) are both specifically claimed as distinct chemical entities, confirming that the 4-substituent is not a trivial structural variation but a determinant of pharmacological identity [1].

IL-17A inhibitor Imidazo[1,2-b]pyridazine Psoriasis Autoimmune disease

Physicochemical Property Differentiation: 4-Cyclopropyl vs. 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

The 4-cyclopropyl and 4-methyl analogs of 1,2,5-oxadiazole-3-carboxylic acid exhibit meaningfully different computed physicochemical properties that influence their suitability as building blocks for orally bioavailable drug candidates [1][2]. The cyclopropyl derivative has a molecular weight of 154.12 g·mol⁻¹, XLogP3 of 0.2, and topological polar surface area (TPSA) of 76.2 Ų [1]. The 4-methyl analog has a lower molecular weight of 128.09 g·mol⁻¹ and, based on its reduced carbon count and smaller substituent, is expected to have a lower logP and different hydrogen-bonding profile [2]. The cyclopropyl group's greater steric bulk and unique conformational constraint (sp²-like electronic character of the cyclopropane ring) provide distinct geometric and electronic properties compared to the planar, electron-donating methyl substituent [1].

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Divergent Downstream Drug Discovery Applications: IL-17A Autoimmune Indications vs. Anti-Tuberculosis and GSK-3β Indications for 4-Methyl Analog

The 4-cyclopropyl and 4-methyl derivatives of 1,2,5-oxadiazole-3-carboxylic acid serve as precursors to drug candidates with entirely distinct therapeutic indications, reflecting that the 4-substituent fundamentally alters the biological target profile of the final elaborated molecules [1]. The 4-cyclopropyl building block is specifically employed in the synthesis of imidazo[1,2-b]pyridazine IL-17A inhibitors for psoriasis, spondyloarthritis, rheumatoid arthritis, and multiple sclerosis (Eli Lilly, WO 2020/146194) [1]. In contrast, the 4-methyl analog is documented as a reactant for glycogen synthase kinase-3β (GSK-3β) inhibitors for bipolar disorder and as a precursor for anti-tuberculosis compounds targeting Mycobacterium tuberculosis [2]. The unsubstituted parent compound derivatives have been explored as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, with urea-substituted 1,2,5-oxadiazole-3-carboximidamides achieving HeLa hIDO1 IC₅₀ values as low as 20.6 nM [3].

Drug discovery IL-17A Tuberculosis GSK-3β Therapeutic differentiation

Optimal Procurement and Application Scenarios for 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic Acid


IL-17A Small-Molecule Drug Discovery: Synthesis of Imidazo[1,2-b]pyridazine-Based Inhibitors

Medicinal chemistry teams pursuing orally bioavailable IL-17A inhibitors for psoriasis, rheumatoid arthritis, spondyloarthritis, or multiple sclerosis should procure 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid as the specific 4-substituted furazan-3-carboxylic acid building block required for amide coupling to the imidazo[1,2-b]pyridazine scaffold. This compound is directly used in the synthesis of the Formula Ib compound series disclosed in Eli Lilly's WO 2020/146194 A1 patent, where it serves as the carboxylic acid partner in amide bond formation to produce 4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[7-[[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide [1]. The 4-cyclopropyl substituent is not interchangeable with 4-methyl or other 4-alkyl variants; each produces a distinct chemical series with separate biological profiling [1].

Scale-Up and Preclinical Supply: Continuous-Flow Manufacturing Route

For CROs, CDMOs, or internal process chemistry groups tasked with supplying multi-gram to kilogram quantities of this building block, the published continuous-flow synthesis route provides a validated starting point with defined process parameters: R1 module residence time of 30 minutes, NaOH solution flow rate of 48 μL/min, and R2 module temperature of 50°C, achieving a 45% overall yield [1]. This flow methodology avoids the strong oxidants (KMnO₄, NaNO₃) responsible for explosion hazards in conventional batch routes, making it inherently safer for scale-up and aligned with green chemistry principles [1]. In contrast, procurement of the 4-methyl analog for scale-up would necessitate engagement with the extensive process safety measures documented for that highly energetic compound, including mandatory salt-form isolation [2].

Building Block for Focused Oxadiazole Library Synthesis in Lead Optimization

For structure–activity relationship (SAR) exploration around the 4-position of the 1,2,5-oxadiazole-3-carboxylic acid scaffold, the 4-cyclopropyl derivative provides a sterically demanding, conformationally constrained substituent with moderate lipophilicity (XLogP3 = 0.2, TPSA = 76.2 Ų) [1]. This fills a specific chemical space niche between the smaller 4-methyl analog and the more lipophilic 4-trifluoromethyl analog, enabling fine-tuning of target binding, solubility, and metabolic stability in lead optimization programs. Its computed properties place it within favorable drug-like space for oral bioavailability [1].

Quote Request

Request a Quote for 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.